

Technical Support Center: Mitigating Charging

Effects in Non-Conductive SEM Samples

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Welcome to the technical support center for Scanning Electron Microscopy (SEM) analysis of non-conductive samples. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to sample charging during their experiments.

Troubleshooting Guide

This section addresses common issues encountered when imaging non-conductive materials and provides step-by-step solutions.

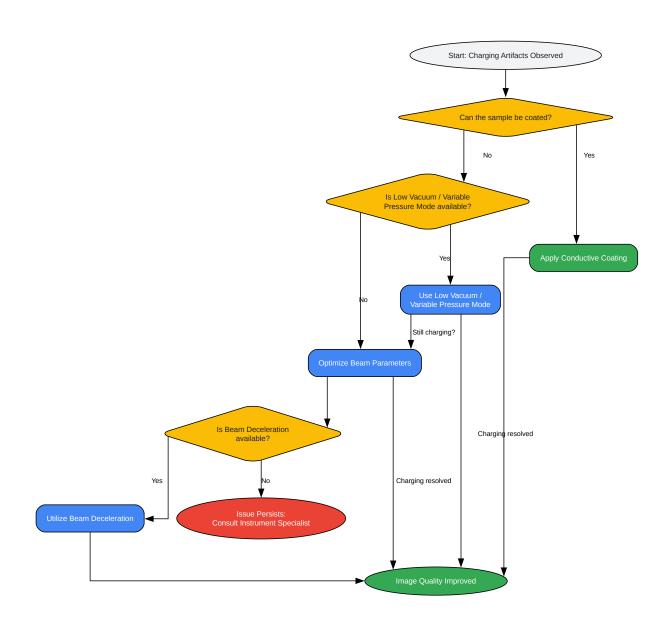
Problem: My SEM image is distorted, excessively bright, or drifting.

These are common artifacts of sample charging, where the insulating nature of the specimen causes a build-up of electrons from the incident beam.[1][2][3][4] This accumulated charge deflects the primary electron beam, leading to image distortion.[2][3]

Solution Workflow:

To systematically address charging, follow this decision-making workflow:





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Caption: Decision workflow for troubleshooting charging artifacts.



Frequently Asked Questions (FAQs) Conductive Coating

Q1: What is conductive coating and why is it used?

A conductive coating is an ultra-thin layer of an electrically conductive material applied to the surface of a non-conductive sample.[5][6] This layer provides a path for the incident electrons to dissipate to the ground, thus preventing charge accumulation on the sample surface.[4][7] It also helps to reduce thermal damage and can improve the secondary electron signal for better topographic imaging.[5]

Q2: What are the common materials used for coating and which one should I choose?

Common coating materials include gold (Au), gold/palladium (Au/Pd), platinum (Pt), iridium (Ir), and carbon (C).[5][8] The choice of material depends on the required image resolution and the type of analysis being performed.



Coating Material	Typical Thickness	Grain Size	Primary Use Case
Gold (Au)	5-20 nm	8-12 nm	Low to medium magnification imaging. [7]
Gold/Palladium (Au/Pd)	2-20 nm	Finer than Au	General-purpose, good for varied topography.
Platinum (Pt)	2-20 nm	Finer than Au/Pd	High-magnification imaging (50,000x - 200,000x).[8]
Iridium (Ir)	1-10 nm	Very fine	Ultra-high resolution imaging (>200,000x).
Carbon (C)	5-20 nm	Amorphous	X-ray microanalysis (EDS, WDS) as it doesn't interfere with most elemental peaks. [5]

Q3: What is the general protocol for sputter coating?

Sputter coating is a common method for applying a thin metal coating.[7]

Experimental Protocol: Sputter Coating

- Sample Mounting: Securely mount the non-conductive sample on an SEM stub using a conductive adhesive, such as carbon tape or silver paint.[2] Ensure a conductive path from the sample surface to the stub.
- Loading: Place the mounted sample into the sputter coater chamber.
- Vacuum: Evacuate the chamber to the required vacuum level.
- Gas Introduction: Introduce an inert gas, typically argon, into the chamber.



- Sputtering: Apply a high voltage to the target material (e.g., gold, platinum). This creates a plasma, and ions from the gas bombard the target, ejecting atoms that then coat the sample.
- Thickness Monitoring: The coating thickness is controlled by the sputtering time and current, often monitored by a quartz crystal microbalance. A typical thickness for SEM imaging is between 2-20 nm.[5]
- Venting: Once the desired thickness is achieved, turn off the power and vent the chamber to atmospheric pressure to retrieve the coated sample.

Low Vacuum / Variable Pressure SEM

Q4: What is Low Vacuum or Variable Pressure SEM, and how does it reduce charging?

Low Vacuum (LV) or Variable Pressure (VP) SEM allows imaging of non-conductive samples without a conductive coating.[1][9][10] In this mode, a small amount of gas (e.g., air or nitrogen) is introduced into the sample chamber, typically at pressures between a few to a few hundred Pascals.[11][12] The electron beam interacts with these gas molecules, creating positive ions. These ions are then attracted to the negatively charged areas on the sample surface, neutralizing the charge buildup.[4][12][13]

Q5: When should I use Low Vacuum mode?

Use Low Vacuum mode when:

- The sample cannot be coated because it needs to be analyzed further in its natural state.[8]
- The sample has a complex topography that is difficult to coat evenly.
- The sample is sensitive and could be damaged by the coating process.

Q6: What are the limitations of Low Vacuum mode?

While effective, LV mode has some drawbacks. The gas in the chamber can scatter the electron beam, which may reduce image resolution compared to high vacuum mode.[14][15] Also, traditional secondary electron detectors do not work well in low vacuum conditions, so



imaging often relies on backscattered electron detectors or specialized low vacuum secondary electron detectors.[3][4]

Parameter	High Vacuum Mode	Low Vacuum / Variable Pressure Mode
Chamber Pressure	< 10 ⁻³ Pa	5 - 3000 Pa[11][12]
Sample Conductivity	Requires conductive samples or coating	Can image non-conductive samples without coating[1][10]
Image Resolution	Generally higher	Can be lower due to beam scattering[14]
Detector Compatibility	SE and BSE detectors	Primarily BSE or specialized LVSE detectors[3][4]

Beam Parameter Optimization

Q7: How can I adjust the electron beam settings to reduce charging?

Optimizing the electron beam parameters is a crucial step, especially when coating or low vacuum are not options.[2]

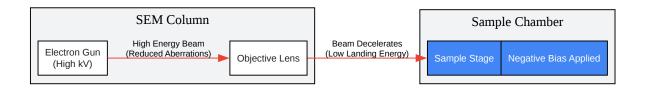
- Lower the Accelerating Voltage (kV): Reducing the beam energy is a very effective way to
 decrease charging.[3][16] At lower accelerating voltages (typically 0.5-5 kV), the number of
 electrons entering the sample is closer to the number of electrons leaving it (as secondary
 and backscattered electrons), leading to less net charge accumulation.[3]
- Reduce the Beam Current: A lower beam current (probe current) deposits fewer electrons per unit of time, which can help manage charging.
- Increase the Spot Size: A larger spot size distributes the electron beam over a wider area, reducing the current density and mitigating localized charging.[16]

Q8: What is Beam Deceleration and how does it help?

Beam Deceleration, also known as sample biasing, is a technique that allows for low landing energy of the electron beam while maintaining high beam energy within the electron column.



[17][18] A negative voltage is applied to the sample stage, which decelerates the electrons just before they impact the sample.[18][19] This provides the benefits of low kV imaging (reduced charging and enhanced surface detail) while minimizing the optical aberrations associated with a low-energy beam, thus achieving better resolution.[18][20]



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Caption: Principle of Beam Deceleration for reducing charging.

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References

- 1. nanoscience.com [nanoscience.com]
- 2. nanoscience-analytical.com [nanoscience-analytical.com]
- 3. nanoscience.com [nanoscience.com]
- 4. stinstruments.com [stinstruments.com]
- 5. Brief Introduction to Coating Technology for Electron Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. vaccoat.com [vaccoat.com]
- 7. nanoscience.com [nanoscience.com]
- 8. Sample Preparation Techniques Conductive Coatings | JEOL Resources [jeolusa.com]
- 9. jhtechnologies.com [jhtechnologies.com]







- 10. Low Vacuum Mode SEM: Explained Element Pi [elementpi.com]
- 11. epfl.ch [epfl.ch]
- 12. low-vacuum SEM, Natural SEM, Wet SEM, variable pressure SEM, VP-SEM, Environmental SEM, ESEM | Glossary | JEOL Ltd. [jeol.com]
- 13. Low Vacuum Mode (variable pressure) University of Plymouth [plymouth.ac.uk]
- 14. MyScope [myscope.training]
- 15. researchgate.net [researchgate.net]
- 16. Prevent SEM Sample Charging: Effective Solutions Element Pi [elementpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 19. deceleration method | Glossary | JEOL Ltd. [jeol.com]
- 20. researchgate.net [researchgate.net]
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